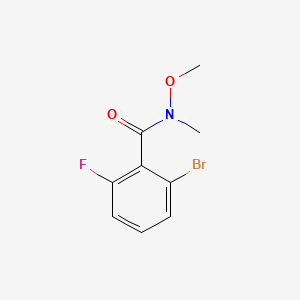

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

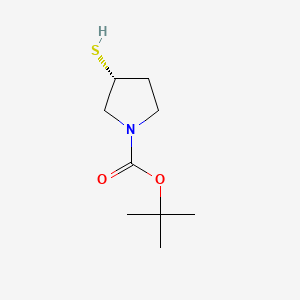

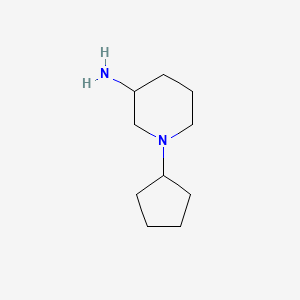

“2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the CAS Number: 1341037-81-7 . It has a molecular weight of 262.08 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9BrFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

Compounds similar to "2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide" have been utilized as key intermediates in the synthesis of complex molecules. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis process for a carboxylic acid moiety of a potent antagonist targeting dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors, indicating the utility of bromo-fluoro-methoxy-methylbenzamide derivatives in medicinal chemistry (Y. Hirokawa, T. Horikawa, & S. Kato, 2000).

Chemical Reactions and Methodology Development

In the realm of organic synthesis, the reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and benzamides, which are structurally related to the query compound, has been explored to study the regioselectivity of palladium-catalyzed direct arylations. Benhalouche et al. (2019) demonstrated how fluoro substituents influence regioselectivity, underscoring the importance of such compounds in developing new synthetic methodologies (M. Elhadi Benhalouche et al., 2019).

Evaluation of Biological Activities

Research on derivatives closely related to "this compound" also encompasses the evaluation of their biological activities. Groendyke, AbuSalim, and Cook (2016) discussed an iron-catalyzed, fluoroamide-directed C-H fluorination technique, illustrating the potential application of such compounds in creating molecules with specific biological activities (Brian J. Groendyke, Deyaa I. AbuSalim, & S. Cook, 2016).

Radioligand Development for Medical Imaging

Furthermore, compounds with structural similarities to "this compound" have been synthesized for use in medical imaging, particularly in positron emission tomography (PET). Fujinaga et al. (2012) synthesized novel radioligands targeting metabotropic glutamate receptor type 1 (mGluR1) in rodent brains, demonstrating the role of such compounds in developing diagnostic tools (Masayuki Fujinaga et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-6-fluoro-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVWXGSXMURULT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC=C1Br)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742718 |

Source

|

| Record name | 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341037-81-7 |

Source

|

| Record name | Benzamide, 2-bromo-6-fluoro-N-methoxy-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341037-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)

![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)

![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)

![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)